molecular formula C18H19F6N5O B11697298 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11697298
M. Wt: 435.4 g/mol
InChI Key: NVOXLYKXJVZOIE-UHFFFAOYSA-N
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Description

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with a piperidine group, a methylphenyl group, and a hexafluoropropyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached through electrophilic aromatic substitution.

    Incorporation of the Hexafluoropropyl Ether Group: This step involves the reaction of the triazine derivative with 1,1,1,3,3,3-hexafluoropropan-2-ol under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and methylphenyl groups.

    Reduction: Reduction reactions can target the triazine ring and the piperidine group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the triazine ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used as a probe or ligand in studies involving enzyme interactions and receptor binding. Its fluorinated group enhances its stability and bioavailability.

Medicine

Potential medicinal applications include its use as a pharmacophore in drug design. The compound’s structure can be modified to enhance its therapeutic properties.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The hexafluoropropyl ether group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine lies in its combination of a triazine ring with a piperidine group and a hexafluoropropyl ether group. This combination imparts unique chemical properties, such as enhanced stability, lipophilicity, and the ability to form diverse interactions with biological targets.

Properties

Molecular Formula

C18H19F6N5O

Molecular Weight

435.4 g/mol

IUPAC Name

4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(4-methylphenyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H19F6N5O/c1-11-5-7-12(8-6-11)25-14-26-15(29-9-3-2-4-10-29)28-16(27-14)30-13(17(19,20)21)18(22,23)24/h5-8,13H,2-4,9-10H2,1H3,(H,25,26,27,28)

InChI Key

NVOXLYKXJVZOIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)N3CCCCC3

Origin of Product

United States

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